De-epoxide scirpenetriol is a chemical compound classified as an epoxide, specifically a triol, which contains three hydroxyl groups. Its molecular formula is and it is recognized for its unique structural and functional properties. This compound is derived from the natural product scirpenetriol, which has been modified to remove the epoxide group, hence the prefix "de-epoxide."
De-epoxide scirpenetriol can be sourced from various natural products, particularly those derived from plants or fungi that possess similar structural motifs. The compound is significant in both synthetic organic chemistry and potential pharmaceutical applications due to its reactive nature and functional versatility.
De-epoxide scirpenetriol belongs to the class of organic compounds known as epoxides. Epoxides are characterized by a three-membered cyclic ether structure, which includes two carbon atoms bonded to an oxygen atom. This unique structure imparts significant reactivity, making epoxides important intermediates in organic synthesis.
The synthesis of de-epoxide scirpenetriol can be achieved through several methods, primarily focusing on the modification of existing epoxide structures. The most notable methods include:
The synthesis often requires controlled conditions to ensure selectivity and yield. For instance, using specific catalysts or temperature control can significantly enhance the efficiency of the reaction. The choice of solvent can also play a crucial role in influencing the reaction pathway and product distribution.
De-epoxide scirpenetriol features a complex structure characterized by three hydroxyl groups attached to a carbon skeleton that includes 15 carbon atoms. The removal of the epoxide group transforms its reactivity profile, allowing for different chemical behaviors compared to its epoxide counterpart.
De-epoxide scirpenetriol participates in various chemical reactions typical for triols, including:
The reactivity of de-epoxide scirpenetriol is influenced by its hydroxyl groups, which can act as nucleophiles or electrophiles in various reactions. For example, under acidic conditions, hydroxyl groups can be protonated, increasing their electrophilic character and facilitating nucleophilic attacks by other reagents.
The mechanism of action for de-epoxide scirpenetriol typically involves its interaction with biological molecules or other chemical species through hydrogen bonding and nucleophilic attacks facilitated by its hydroxyl groups.
Research indicates that compounds like de-epoxide scirpenetriol may exhibit biological activity through pathways involving enzyme interactions or modulation of cellular processes due to their structural characteristics.
De-epoxide scirpenetriol has several scientific uses:
Scirpentriol (STO) represents a central biosynthetic intermediate in the metabolic grid of type A trichothecene mycotoxins produced by phytopathogenic Fusarium species, including F. sporotrichioides, F. poae, and F. equiseti. This tricyclic sesquiterpenoid alcohol serves as the primary hydroxylated precursor for several highly toxic trichothecenes through sequential acetylation reactions. The structural core of scirpentriol consists of the characteristic 12,13-epoxytrichothec-9-ene skeleton with hydroxyl groups at C-3, C-4, and C-15 positions, which provide sites for enzymatic modifications that significantly influence biological activity [1] [9].
The biosynthetic pathway progresses through regiospecific acetylation of scirpentriol:
This acetylation cascade enhances the membrane permeability and bioactivity of the molecules, with DAS exhibiting substantially higher cytotoxicity than its precursors. The position of acetylation directly influences toxicity mechanisms, with C-4 acetylated derivatives showing enhanced inhibition of mitochondrial function compared to C-15 acetylated isomers. Genetic studies have confirmed that tri gene clusters in Fusarium genomes encode the acetyltransferases responsible for these modifications, with tri3 and tri11 genes specifically implicated in C-15 and C-4 acetylation, respectively [9].
Table 1: Scirpentriol-Derived Type A Trichothecenes and Their Structural Features
Compound | R1 | R2 | R3 | Producing Species |
---|---|---|---|---|
Scirpentriol (STO) | OH | OH | OH | F. sporotrichioides, F. poae |
4-Monoacetoxyscirpenol (MAS) | OCOCH₃ | OH | OH | F. sporotrichioides, F. equiseti |
15-Monoacetoxyscirpenol (15-MAS) | OH | OCOCH₃ | OH | F. sporotrichioides |
Diacetoxyscirpenol (DAS) | OCOCH₃ | OCOCH₃ | OH | F. sporotrichioides, F. poae |
Neosolaniol (NEO) | OCOCH₃ | OH | OCOCH₃ | F. sporotrichioides, F. acuminatum |
Environmental conditions significantly impact the metabolic flux through the scirpentriol pathway. Studies demonstrate that carbon source availability, pH fluctuations, and oxidative stress can redirect biosynthetic intermediates toward different branch points. For instance, nitrogen limitation increases the acetyl-CoA pool, favoring production of DAS over scirpentriol. Additionally, the chemotype plasticity observed in Fusarium species affects the relative accumulation of scirpentriol derivatives, with certain strains preferentially producing DAS while others accumulate MAS as the terminal metabolite [9].
The C12-C13 epoxide group constitutes the most critical toxicophore in trichothecene molecules, including scirpentriol and its derivatives. This highly strained three-membered ring undergoes enzymatic cleavage through de-epoxidation reactions catalyzed by microbial and mammalian enzymes, resulting in significantly reduced toxicity. The de-epoxidation process converts the 12,13-epoxytrichothec-9-ene core to a 12,13-dihydroxytrichothec-9-ene structure, with de-epoxide scirpentriol representing the detoxified form of scirpentriol [4] [7].
Microbial de-epoxidation occurs primarily through NADPH-dependent enzymatic reactions catalyzed by epoxide hydrolases and oxidoreductases present in intestinal and soil bacteria. Bacillus and Eubacterium species exhibit particularly efficient de-epoxidation activity, with their enzyme systems showing specificity for the epoxy group regardless of the side-chain modifications. The proposed catalytic mechanism involves:
Table 2: Enzymatic Systems Catalyzing Trichothecene Epoxide Cleavage
Enzyme Class | Catalytic Mechanism | Cofactors | Specificity | Detoxification Efficiency |
---|---|---|---|---|
Epoxide Hydrolases | Nucleophilic addition | None | Broad trichothecene specificity | 70-90% reduction in toxicity |
Cytochrome P450 | Oxygenative cleavage | NADPH, O₂ | Limited to certain structures | Variable (species-dependent) |
Laccases | Radical-mediated oxidation | O₂ (as electron acceptor) | Enhanced at acidic pH | 60-80% reduction in toxicity |
Peroxidases | Peroxide-dependent oxidation | H₂O₂, organic peroxides | Structure-dependent | Moderate (40-70%) |
Aldo-Keto Reductases | Reductive cleavage | NADPH | Requires accessible epoxide | Limited data |
Molecular docking studies reveal that enzyme-substrate complementarity governs de-epoxidation efficiency. The epoxy group must be positioned within 4Å of the catalytic triad (Asp-His-Asp/Asp-His-Ser) for effective cleavage. Scirpentriol derivatives with minimal C-3 and C-15 substitutions show higher de-epoxidation rates compared to heavily acetylated derivatives like DAS, suggesting that steric hindrance from substituents affects catalytic efficiency. This explains why de-epoxide scirpentriol forms more readily than de-epoxide DAS in bacterial systems [7] [10].
In plants and mammals, cytochrome P450 systems contribute to alternative detoxification pathways through hydroxylation rather than direct epoxide cleavage. However, these systems often produce intermediates with retained or even enhanced toxicity. For instance, trichothecene 3-hydroxylation in plants creates less toxic metabolites, while 15-hydroxylation in mammals may increase biological activity. This highlights the superior detoxification efficiency of direct de-epoxidation compared to oxidative modifications [4].
Metabolic engineering approaches for de-epoxy modifications focus on two primary strategies: heterologous expression of de-epoxidation enzymes in production hosts and epigenetic modulation of native de-epoxidation pathways in trichothecene-producing fungi. The first approach utilizes recombinant DNA technology to integrate microbial de-epoxidase genes into expression systems, while the second employs epigenetic modifiers to activate silent detoxification pathways [5] [8].
Aspergillus oryzae has emerged as a preferred heterologous host for trichothecene modification studies due to its well-characterized genetics, excellent protein secretion capacity, and minimal background metabolism. Engineering efforts have successfully expressed Eubacterium sp. DSM 11798 de-epoxidase genes in A. oryzae, resulting in 90% conversion efficiency of scirpentriol to de-epoxide scirpentriol in controlled bioreactor conditions. Critical enhancements include:
These modifications collectively increase de-epoxidation yields while reducing byproduct formation [5].
Epigenetic engineering approaches utilize chemical modifiers to activate silent gene clusters involved in detoxification pathways. Histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid, sodium butyrate) and DNA methyltransferase inhibitors (e.g., 5-azacytidine) effectively induce expression of endogenous de-epoxidation activities in Fusarium species. Studies demonstrate that 25μM 5-azacytidine treatment increases de-epoxide scirpentriol production 3.5-fold in F. sporotrichioides cultures by demethylating promoter regions of genes encoding detoxification enzymes. Similarly, suberoylanilide hydroxamic acid at 50μM enhances de-epoxidation efficiency by 210% through chromatin remodeling that increases accessibility of de-epoxidase gene promoters [2] [8].
Table 3: Metabolic Engineering Strategies for Enhanced De-Epoxidation
Engineering Approach | Technical Implementation | Host System | Enhancement Factor | Limitations/Challenges |
---|---|---|---|---|
Heterologous enzyme expression | Cloning of bacterial de-epoxidase genes | Aspergillus oryzae | 8-12x yield increase | Post-translational modification differences |
Epigenetic modulation | 5-Azacytidine treatment (25μM) | Fusarium sporotrichioides | 3.5x yield increase | Non-specific gene activation |
Global regulator engineering | laeA overexpression | Fusarium graminearum | 2.8x pathway flux | Pleiotropic effects on metabolism |
Hybrid pathway construction | Fusion proteins of P450/de-epoxidase | Saccharomyces cerevisiae | 4.7x conversion rate | Protein misfolding issues |
CRISPR-mediated activation | dCas9-VPR activation complex | Trichoderma reesei | 6.2x specific activity | Delivery efficiency in fungi |
The fractional factorial experimental design (FFED) approach has proven valuable for optimizing culture conditions for de-epoxide metabolite production. This methodology systematically varies multiple parameters simultaneously (pH, temperature, carbon/nitrogen sources, elicitors) to identify optimal combinations. Statistical analysis of FFED data revealed that pH 6.2, 28°C, and mannitol as carbon source maximize de-epoxide scirpentriol yields in engineered Fusarium strains. Furthermore, FFED identified zinc limitation as a critical factor for inducing de-epoxidation activity, likely through metalloenzyme regulation [8].
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